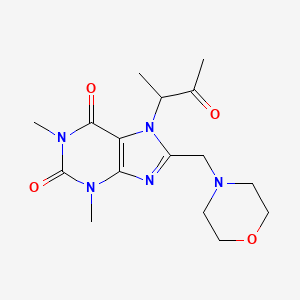

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione

Descripción

Propiedades

IUPAC Name |

1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-(3-oxobutan-2-yl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4/c1-10(11(2)22)21-12(9-20-5-7-25-8-6-20)17-14-13(21)15(23)19(4)16(24)18(14)3/h10H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRIVRVASJOJTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common approach might include:

Starting Materials: The synthesis may begin with commercially available purine derivatives.

Step 1: Introduction of the 1,3-dimethyl groups through alkylation reactions.

Step 2: Formation of the morpholinomethyl group via nucleophilic substitution reactions.

Step 3: Addition of the 3-oxobutan-2-yl group through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different derivatives.

Reduction: Reduction reactions could modify the oxobutan-2-yl group.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various alkyl or acyl groups.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Potential use in studying purine metabolism and enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting purine-related pathways.

Industry: Use in the synthesis of specialty chemicals or materials.

Mecanismo De Acción

The mechanism of action for 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with biological targets. Generally, purine derivatives can interact with enzymes or receptors involved in nucleotide metabolism, potentially inhibiting or modulating their activity. The morpholinomethyl and oxobutan-2-yl groups may enhance binding affinity or specificity.

Comparación Con Compuestos Similares

Similar Compounds

Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

Theobromine (3,7-dimethylxanthine): Found in chocolate, with similar stimulant properties.

Theophylline (1,3-dimethylxanthine): Used in medicine for respiratory diseases.

Uniqueness

1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific functional groups, which may confer distinct chemical and biological properties compared to other purine derivatives. The presence of the morpholinomethyl and oxobutan-2-yl groups could influence its solubility, reactivity, and interactions with biological targets.

Actividad Biológica

The compound 1,3-dimethyl-8-(morpholinomethyl)-7-(3-oxobutan-2-yl)-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, exhibits significant biological activity that warrants detailed exploration. This article aims to synthesize existing research findings, including biological effects, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

| Property | Value |

|---|---|

| Molecular Weight | 278.31 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

- Adenosine Receptor Modulation : The compound acts as an antagonist at adenosine receptors, which are crucial in various physiological processes including neurotransmission and inflammation.

- Inhibition of Phosphodiesterase : It may inhibit phosphodiesterase enzymes, leading to increased levels of cyclic AMP (cAMP) within cells, thereby enhancing signaling pathways associated with cell proliferation and survival.

Pharmacological Effects

- Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation in animal models by modulating immune responses.

- Antitumor Activity : Preliminary studies suggest it may inhibit tumor growth through apoptosis induction in cancer cell lines.

Toxicity Profile

Toxicological assessments have shown that at higher concentrations, the compound can lead to cytotoxic effects in vitro. In vivo studies indicate a no-observed-adverse-effect level (NOAEL) of approximately 250 mg/kg body weight.

Case Study 1: Anti-inflammatory Effects

A study conducted on mice treated with the compound demonstrated a significant reduction in paw swelling induced by carrageenan, suggesting potent anti-inflammatory properties. The treatment group showed a 50% reduction in swelling compared to controls after 24 hours.

Case Study 2: Antitumor Efficacy

In vitro experiments on human cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound inhibited cell proliferation with an IC50 value of 15 µM. Further analysis indicated that the mechanism involved mitochondrial dysfunction leading to apoptosis.

Table of Biological Activities

Q & A

Q. Basic

- FTIR : Identifies functional groups (e.g., C=O at ~1650–1700 cm, N-H stretching at ~3300 cm) .

- H/C NMR : Resolves substituent patterns (e.g., morpholinomethyl protons at δ 2.4–3.5 ppm, oxobutan-2-yl carbonyl at ~200–210 ppm) .

- Mass Spectrometry : Confirms molecular weight (e.g., [M+H] peaks matching theoretical values) and fragmentation pathways .

What biological targets or pathways are hypothesized for this compound?

Basic

The morpholinomethyl and oxobutan-2-yl groups suggest interactions with:

- Enzymes : Adenosine deaminase or phosphodiesterases, modulating nucleotide metabolism .

- Receptors : G-protein-coupled receptors (GPCRs) linked to cardiovascular or neurological pathways, inferred from structural analogs with antiarrhythmic activity .

- Covalent binding : The 3-oxobutan-2-yl group may form Schiff bases with lysine residues in target proteins .

How can reaction conditions be optimized to improve synthetic yield?

Advanced

Key parameters include:

| Parameter | Optimization Strategy | Reference |

|---|---|---|

| Solvent | Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity . | |

| Temperature | Maintain 60–80°C for alkylation to balance reaction rate and side-product formation . | |

| Catalyst | Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions . | |

| Workup | Use flash chromatography with gradient elution (hexane:EtOAc) for high-purity intermediates . |

How do researchers resolve contradictions in reported biological activities of purine derivatives?

Q. Advanced

- Experimental Design : Standardize assays (e.g., consistent cell lines, enzyme concentrations) to minimize variability .

- Structural Analysis : Compare substituent effects using analogs (see Table 1). For example, replacing morpholinomethyl with cyclohexylamino reduces GPCR affinity but enhances solubility .

- In Silico Modeling : Use docking studies (e.g., AutoDock Vina) to predict binding modes and validate conflicting activity data .

Q. Table 1: Structural Analogs and Activity Trends

| Compound | Substituents | Key Activity | Reference |

|---|---|---|---|

| 8-(Cyclohexylamino)-7-ethyl analog | Cyclohexylamino at 8-position | Reduced receptor binding, improved solubility | |

| 8-Benzyl-morpholine analog | Benzyl-morpholinomethyl at 8-position | Enhanced enzyme inhibition (IC = 2.1 µM) | |

| 3-Oxobutan-2-yl derivatives | Ketone at 7-position | Covalent protein adduct formation |

What computational methods predict the drug-likeness of this compound?

Q. Advanced

- ChemAxon/Chemicalize : Calculates logP (lipophilicity), topological PSA (~70–90 Ų), and solubility to assess bioavailability .

- ADMET Prediction : Tools like SwissADME evaluate metabolic stability (CYP450 interactions) and toxicity (AMES test profiles) .

- Molecular Dynamics : Simulates binding stability with targets (e.g., RMSD < 2.0 Å over 100 ns trajectories indicates robust interactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.